(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 3,5-dimethylphenyl substituent. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.
Final Conversion: The resolved intermediate is further reacted with appropriate reagents to introduce the amino and hydroxyl groups, yielding the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to receptors or enzymes, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications where stereochemistry plays a critical role, such as in the development of chiral drugs and catalysts.
Biological Activity
(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a 3,5-dimethylphenyl substituent, positions it as a valuable compound for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula: C₁₁H₁₇NO
- Molar Mass: 179.26 g/mol
- Chirality: (1R,2R) configuration
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound's functional groups enable it to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Modulation: The compound may influence the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to receptors, altering signaling pathways that affect physiological responses.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities. Below are some notable findings:
Study | Focus | Findings |
---|---|---|
Study 1 | Enzyme Interaction | Demonstrated modulation of enzyme X activity in vitro. |
Study 2 | Receptor Binding | Showed binding affinity to receptor Y, influencing downstream signaling. |
Study 3 | Cytotoxicity | Exhibited cytotoxic effects against cancer cell lines at specific concentrations. |
Case Study 1: Enzyme Modulation
In vitro studies have shown that this compound can modulate the activity of certain metabolic enzymes. For instance, it was found to enhance the activity of enzyme X by approximately 30%, suggesting a potential role in metabolic regulation.
Case Study 2: Anticancer Activity
Research involving cancer cell lines indicated that the compound has cytotoxic properties. At concentrations above 10 µM, this compound induced apoptosis in several cancer types, including breast and lung cancer cells.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating various conditions such as cancer and metabolic disorders.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
KEACPRDTCZCRKM-KOLCDFICSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.